7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone, commonly referred to as ECN, is a complex sesquiterpenoid compound derived from the plant Tussilago farfara. This compound has garnered attention for its potential therapeutic effects, particularly in the context of neuropathic pain management. Research has shown that ECN exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for alleviating pain and reducing inflammation associated with various conditions.
The synthesis of 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone typically involves extraction from Tussilago farfara followed by purification processes such as high-speed counter-current chromatography. This method allows for the effective separation of sesquiterpenoids based on their solubility differences in two immiscible liquid phases .
The molecular formula of ECN is C20H30O5, indicating it contains 20 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms. The structure features several functional groups including esters and a double bond configuration that is characteristic of sesquiterpenoids.
ECN has been shown to participate in various biochemical reactions that modulate inflammatory pathways. It inhibits key enzymes involved in lipid metabolism and inflammatory responses, such as diacylglycerol acyltransferase (EC 2.3.1.20), which plays a crucial role in triglyceride synthesis .
The mechanism by which ECN exerts its effects involves several key processes:
Research has demonstrated that doses of ECN (1 and 10 mg/kg) administered intraperitoneally significantly alleviate hyperalgesia and allodynia in animal models of neuropathic pain .
7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: